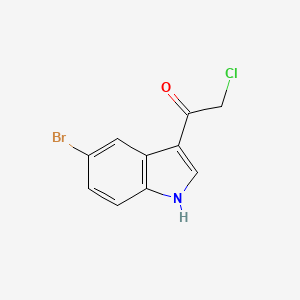
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is a chemical compound with the linear formula C10H8BrNO . It is a derivative of indole, a heterocyclic compound that is commonly found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238), which showed promising antiparasitic activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray powder diffraction and scanning electron microscopy . These techniques can provide information about the crystalline nature of the compound .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to participate readily in chemical reactions due to their aromatic nature . For example, electrophilic substitution can occur readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as differential scanning calorimetry and thermogravimetry . For example, GQ-238, a related compound, was found to be a crystalline compound with a melting point of 271.4 °C and was stable up to 290 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ashok et al. (2015) focused on synthesizing a series of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, demonstrating significant in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Anti-inflammatory Agents
Rehman et al. (2022) synthesized derivatives of this compound, evaluating their anti-inflammatory activity in Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Applications
Research in 2020 explored the synthesis of novel 1H-indole derivatives, including this compound, showing significant antimicrobial activity against bacterial and fungal pathogens like Bacillus subtilis and Candida albicans (Anonymous, 2020).
GST and GSH Enzyme Activity
Attaby et al. (2007) studied the synthesis of derivatives related to this compound, evaluating their antimicrobial properties and activity at the GST and GSH enzyme levels (Attaby, Ramla, & Gouda, 2007).
Synthesis and Molecular Hybridization
Mmonwa and Mphahlele (2016) demonstrated the use of related synthons for the design and synthesis of nitrogen-containing heterocyclic compounds, highlighting the versatility of such compounds in chemical synthesis (Mmonwa & Mphahlele, 2016).
Antimicrobial Screening of Heterocyclic Compounds
Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from related indole structures, including this compound, showing potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).
Mecanismo De Acción
While the specific mechanism of action for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is not mentioned in the retrieved papers, indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . For instance, a related compound, GQ-238, has shown promising antiparasitic activity against Schistosoma mansoni and Trypanosoma cruzi .
Safety and Hazards
While specific safety and hazard information for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is not available in the retrieved papers, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Direcciones Futuras
Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Propiedades
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJRBVIRXGVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65040-36-0 |
Source


|
| Record name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
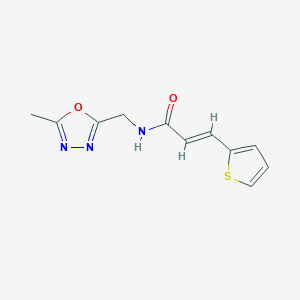
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
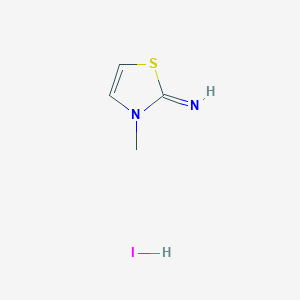
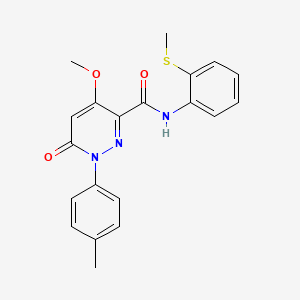
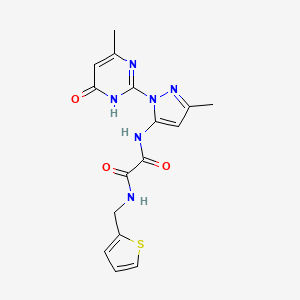
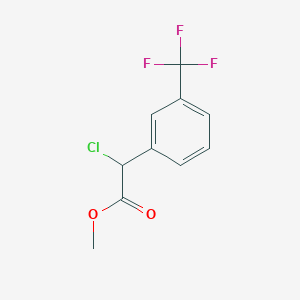
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)
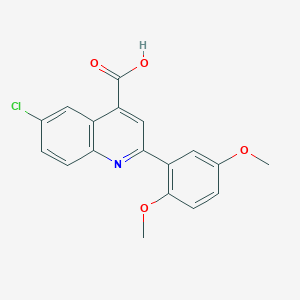
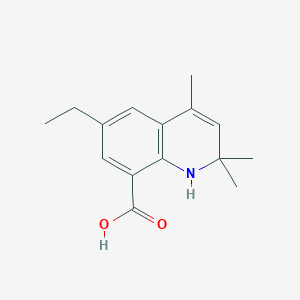
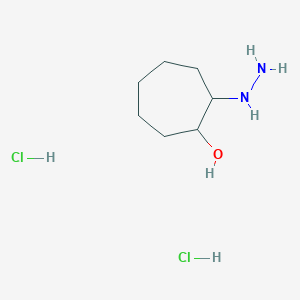
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
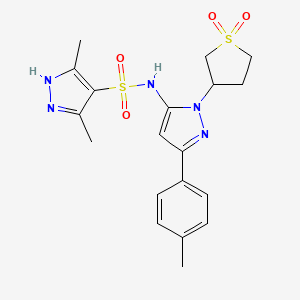
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
